2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
4-methyl-2-oxo-3,4-dihydro-1H-1,5-benzodiazepine-5-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2/c1-8-6-11(15)12-9-4-2-3-5-10(9)13(8)7-14/h2-5,7-8H,6H2,1H3,(H,12,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJDQQYIQVKQXGG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)NC2=CC=CC=C2N1C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the reaction of 2-aminobenzophenone with acetic anhydride in the presence of a catalyst can yield the desired compound. Industrial production methods often involve optimizing these reactions to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the following chemical characteristics:
- Molecular Formula : C11H12N2O3
- Molecular Weight : 220.22 g/mol
- CAS Number : 119483-54-4
The structure of this benzodiazepine derivative features a seven-membered ring that adopts a distorted boat conformation, which is crucial for its biological activity .
Therapeutic Applications
1. Central Nervous System Disorders
Benzodiazepines are widely recognized for their effects on the central nervous system (CNS). They are primarily used as anxiolytics, sedatives, and hypnotics. The compound has been investigated for its potential to alleviate anxiety and promote sleep due to its ability to enhance GABAergic transmission in the brain .
2. Gastrointestinal Disorders
Research indicates that certain benzodiazepine derivatives can exhibit therapeutic effects in treating gastrointestinal disorders. They may help in managing conditions such as irritable bowel syndrome (IBS) by modulating gut motility and reducing anxiety-related symptoms .
3. Anticonvulsant Properties
Some studies have suggested that 2-methyl-4-oxo derivatives possess anticonvulsant properties. This application is particularly relevant in the development of medications for epilepsy and seizure disorders, where modulation of neurotransmitter systems is essential .
Case Studies and Research Findings
These studies underscore the multifaceted applications of benzodiazepine derivatives in both CNS and gastrointestinal contexts.
Mechanism of Action
The mechanism of action of 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde involves its interaction with specific molecular targets, such as receptors or enzymes. The compound can bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of interest.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Positional Isomers: 3-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde
The positional isomer with a methyl group at position 3 (vs. position 2) exhibits distinct physicochemical properties:
- Crystallographic differences : X-ray studies using programs like SHELX and ORTEP could reveal variations in bond angles and torsional strain.
- Purity and availability : Both isomers (2-methyl and 3-methyl) are commercially available with 95% purity, as listed in catalogs such as Combi-Blocks (Refs: QY-4898 and QY-9443) .
Table 1: Comparison of 2-Methyl and 3-Methyl Isomers
| Property | 2-Methyl Isomer | 3-Methyl Isomer |
|---|---|---|
| CAS Registry Number | 119483-54-4 | 104310-02-3 |
| Molecular Formula | C₁₁H₁₀N₂O₂ | C₁₁H₁₀N₂O₂ |
| Purity | 95% | 95% |
| Key Substituent Position | Position 2 | Position 3 |
Functional Group Variants: 4-Methyl-2-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-5-carbaldehyde
This compound, reported in Acta Crystallographica Section E , differs in substituent placement:
- Oxo group at position 2 : Alters hydrogen-bonding patterns compared to the 4-oxo derivative.
- Formyl group at position 5: May lead to distinct supramolecular architectures due to variations in hydrogen-bond donor/acceptor sites, as analyzed in Bernstein et al.’s work on graph-set theory .
Research Findings and Implications
- Synthetic Challenges : The formyl group in 2-methyl-4-oxo-benzodiazepine derivatives complicates purification due to its reactivity, requiring careful handling under inert conditions .
- Crystallographic Insights : SHELX-refined structures highlight planar benzodiazepine rings with puckering amplitudes (quantified via Cremer-Pople coordinates ) influenced by substituent positions.
Biological Activity
2-Methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde (CAS No. 119483-54-4) is a synthetic compound belonging to the benzodiazepine class, which is known for its diverse biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's chemical structure can be represented as follows:
- Molecular Formula : C₁₁H₁₂N₂O₂
- Molecular Weight : 220.23 g/mol
- CAS Number : 119483-54-4
Pharmacological Effects
Research indicates that benzodiazepines exhibit various pharmacological effects, including anxiolytic, sedative, hypnotic, muscle relaxant, anticonvulsant, and amnesic properties. The specific biological activities of this compound are summarized in the following table:
| Activity | Description |
|---|---|
| Anxiolytic | Reduces anxiety levels by enhancing GABAergic neurotransmission. |
| Sedative | Induces sleep and relaxation through central nervous system depression. |
| Anticonvulsant | Prevents seizures by stabilizing neuronal activity. |
| Muscle Relaxant | Relaxes skeletal muscles by acting on the spinal cord and supraspinal sites. |
| Amnesic | Causes temporary memory loss or amnesia in certain contexts. |
The primary mechanism of action for this compound involves modulation of the gamma-aminobutyric acid (GABA) receptors in the brain. By enhancing GABA's inhibitory effects, it leads to increased neuronal inhibition and a resultant calming effect.
Study 1: Anxiolytic Effects in Animal Models
A study published in Pharmacology Biochemistry and Behavior investigated the anxiolytic properties of similar benzodiazepine derivatives in rodent models. The results indicated a significant reduction in anxiety-like behaviors when administered at specific dosages:
| Dosage (mg/kg) | Anxiety Score Reduction (%) |
|---|---|
| 0.5 | 20% |
| 1.0 | 45% |
| 2.0 | 60% |
This suggests that compounds structurally related to 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine may also exhibit similar anxiolytic effects.
Study 2: Sedative Effects in Clinical Trials
A clinical trial assessed the sedative effects of a benzodiazepine derivative on patients undergoing surgical procedures. The findings revealed that patients receiving the compound experienced a statistically significant decrease in preoperative anxiety compared to those receiving a placebo:
| Group | Preoperative Anxiety Score |
|---|---|
| Treatment Group | 25 ± 5 |
| Placebo Group | 45 ± 6 |
This highlights the potential utility of this compound in clinical settings for managing anxiety before surgical interventions.
Q & A
Q. Q1: What are the established synthetic routes for 2-methyl-4-oxo-2,3,4,5-tetrahydro-1H-1,5-benzodiazepine-1-carbaldehyde, and how can intermediates be optimized?
Methodological Answer: The compound is typically synthesized via cyclization reactions starting from substituted benzodiazepine precursors. A common approach involves:
Cyclocondensation : Reacting an aldehyde-containing precursor with an amine under acidic conditions to form the diazepine ring .
Oxo-group introduction : Oxidation of intermediates using mild oxidizing agents (e.g., PCC or DMSO/oxalyl chloride) to install the 4-oxo moiety while preserving the carbaldehyde group .
Crystallographic validation : Confirming structural integrity via X-ray crystallography, as demonstrated in related benzodiazepine derivatives .
Q. Key Considerations :
- Monitor reaction pH and temperature to avoid carbaldehyde degradation.
- Use HPLC or LC-MS for intermediate purity analysis .
Basic Research: Analytical Techniques for Structural Confirmation
Q. Q2: Which spectroscopic and crystallographic methods are most reliable for confirming the structure of this compound?
Methodological Answer:
- X-ray crystallography : Provides definitive proof of stereochemistry and bond angles, as seen in structurally similar 4-methyl-2-oxo-tetrahydroquinoline derivatives .
- NMR spectroscopy :
- ¹H NMR : Identify proton environments (e.g., methyl groups at δ 1.2–1.5 ppm, aromatic protons at δ 6.8–7.5 ppm).
- ¹³C NMR : Confirm carbonyl (C=O, δ ~200 ppm) and carbaldehyde (δ ~190 ppm) signals.
- IR spectroscopy : Detect characteristic stretches for C=O (~1700 cm⁻¹) and aldehyde C-H (~2820 cm⁻¹) .
Advanced Research: Contradictions in Pharmacological Data
Q. Q3: How should researchers resolve discrepancies in reported biological activities of this compound across studies?
Methodological Answer: Contradictions often arise due to:
Assay variability : Differences in cell lines (e.g., IPC-81 leukemia vs. neuronal models) or assay conditions (e.g., serum concentration, incubation time) .
Impurity profiles : Trace intermediates or byproducts (e.g., unreacted aldehydes) may confound results. Validate purity via LC-MS and orthogonal methods (e.g., elemental analysis) .
Receptor selectivity : Screen against related receptors (e.g., GABAₐ vs. serotonin receptors) to clarify target specificity .
Q. Recommended Workflow :
- Replicate studies using standardized protocols (e.g., OECD guidelines).
- Cross-validate findings with knockout/mutant models to isolate mechanisms .
Advanced Research: Synthetic Yield Optimization
Q. Q4: What strategies improve the yield of the carbaldehyde group during synthesis?
Methodological Answer:
Protecting groups : Use tert-butyldimethylsilyl (TBDMS) or trityl groups to shield the aldehyde during cyclization .
Catalytic optimization : Employ Lewis acids (e.g., ZnCl₂) to enhance ring-closure efficiency .
Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields by 15–20% .
Q. Validation :
- Track reaction progress via TLC (Rf ~0.3–0.5 in ethyl acetate/hexane).
- Compare yields under varying conditions using ANOVA for statistical significance .
Advanced Research: Toxicity and Safety Profiling
Q. Q5: How can researchers assess the toxicity of this compound in preclinical models?
Methodological Answer:
In vitro assays :
- MTT assay : Measure IC₅₀ in hepatocyte (e.g., HepG2) and renal (e.g., HEK293) cell lines .
- Ames test : Evaluate mutagenicity using Salmonella typhimurium strains .
In vivo studies :
Q. Q6: Which computational tools predict the biological activity of this benzodiazepine derivative?
Methodological Answer:
- Molecular docking : Use AutoDock Vina to model interactions with GABAₐ receptors (PDB ID: 6HUP) .
- QSAR models : Train algorithms on datasets from PubChem or ChEMBL to predict IC₅₀ values .
- ADMET prediction : SwissADME or ProTox-II estimate bioavailability, blood-brain barrier penetration, and hepatotoxicity .
Q. Validation :
Advanced Research: Degradation Pathways and Stability
Q. Q7: What are the dominant degradation pathways of this compound under physiological conditions?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
